Product packaging for Lexipafant(Cat. No.:CAS No. 139133-26-9)

Lexipafant

Cat. No.: B1675196
CAS No.: 139133-26-9
M. Wt: 458.6 g/mol
InChI Key: AQRXDPFOYJSPMP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lexipafant (also known as BB-882 and Zacutex) is a potent and selective competitive antagonist of the platelet-activating factor (PAF) receptor . This imidazole-derived heterocyclic compound was specifically designed to bind with high affinity to the PAF receptor, effectively inhibiting the pro-inflammatory effects mediated by PAF . Originally investigated in clinical trials for severe acute pancreatitis, this compound was found to modulate the systemic inflammatory response syndrome (SIRS) . Despite demonstrating a reduction in certain inflammatory markers like IL-8 and IL-6 in studies, large-scale clinical trials concluded that it did not significantly improve survival rates or prevent new organ failure in severe pancreatitis, and its development as a therapeutic was discontinued . Today, this compound serves as a crucial pharmacological tool in basic research for investigating the extensive role of PAF in physiology and disease . PAF is a potent phospholipid mediator involved in diverse processes including inflammation, anaphylaxis, thrombosis, and shock . Researchers utilize this compound to explore PAF signaling pathways in models of cardiovascular, renal, central nervous system, and digestive system disorders . This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N4O4S B1675196 Lexipafant CAS No. 139133-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXDPFOYJSPMP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318348
Record name Lexipafant
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Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139133-26-9
Record name Lexipafant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139133-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lexipafant [USAN:INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139133269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lexipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEXIPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H14917M9YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms and Receptor Pharmacology of Lexipafant

Lexipafant as a Potent and Selective Platelet-Activating Factor Inhibitor

This compound is distinguished as a potent and selective inhibitor of Platelet-Activating Factor (PAF), a powerful phospholipid mediator involved in a wide array of biological effects, including inflammation, platelet aggregation, and anaphylaxis. wikipedia.orgkarger.compatsnap.com this compound, an imidazole (B134444) derivative, is structurally designed to interfere with PAF's biological activity. nih.govnih.gov Research has demonstrated that it is a highly potent PAF antagonist, showing greater potency than many other compounds in its class. karger.comnih.gov

The mechanism of this compound is rooted in its high-affinity, specific binding to the PAF receptor (PAFR). karger.comnih.gov The PAFR is a G protein-coupled receptor found on the surface of numerous cell types, including platelets, neutrophils, endothelial cells, and macrophages. nih.govopnme.com this compound's molecular structure allows it to occupy the receptor's binding site, thereby preventing the endogenous ligand, PAF, from docking and initiating intracellular signaling. patsnap.comnih.gov Studies have shown that this compound binds to the human platelet PAF receptor with an affinity that is approximately seven times greater than that of PAF itself, highlighting its potency. nih.govoup.com This strong and specific interaction is crucial to its function as an effective antagonist.

This compound functions as a competitive antagonist of the PAF receptor. nih.gov This means it directly competes with endogenous PAF for the same binding site on the PAFR. By binding to the receptor without activating it, this compound effectively blocks the signal transduction that would normally occur upon PAF binding. patsnap.comnih.gov This blockade prevents the cascade of downstream events typically triggered by PAF, such as the activation of phospholipase C, which is involved in inflammatory and thrombotic processes. nih.gov The competitive nature of this antagonism ensures that the degree of inhibition is dependent on the relative concentrations of this compound and PAF.

Platelet-Activating Factor Biosynthesis and Metabolism Pathways

The physiological and pathological effects of PAF are tightly controlled by its synthesis and degradation. There are two primary pathways for PAF biosynthesis: the de novo pathway and the remodeling pathway. wikipedia.orgnih.govnih.gov

The de novo pathway is believed to be responsible for maintaining basal, physiologic levels of PAF required for normal cellular functions. wikipedia.orgnih.gov This pathway synthesizes PAF from 1-O-alkyl-2-acetyl-sn-glycerol (AAG). wikipedia.org The process involves a series of enzymatic steps, including the transfer of a phosphocholine (B91661) group to AAG by the enzyme CDP-choline cholinephosphotransferase. portlandpress.com Unlike the remodeling pathway, the de novo pathway is not typically activated by inflammatory stimuli but rather contributes to the constitutive production of PAF. wikipedia.orgnih.gov

The remodeling pathway is considered the primary source of PAF during inflammatory and hypersensitivity responses. wikipedia.orgnih.govnih.gov This pathway is activated by various inflammatory agents and stimuli. wikipedia.org It begins with a membrane phospholipid, typically phosphatidylcholine, which contains an alkyl group at the sn-1 position. wikipedia.orgnih.gov

Key Steps in the Remodeling Pathway:

Action of Phospholipase A2 (PLA2): The enzyme phospholipase A2 hydrolyzes the fatty acid from the sn-2 position of the phosphatidylcholine backbone. wikipedia.orgnih.gov This reaction produces an intermediate compound called lyso-PAF (lysophosphatidylcholine or LPC). wikipedia.orgnih.govresearchgate.net

Acetylation by LPC Acetyltransferase (LPCAT): In the final step, an acetyl group from acetyl-CoA is transferred to the sn-2 position of lyso-PAF. nih.gov This reaction is catalyzed by the enzyme lyso-PAF acetyltransferase (LPCAT), resulting in the formation of active PAF. nih.govresearchgate.net

This pathway allows for the rapid production of PAF in response to specific cellular signals, contributing significantly to inflammatory cascades. researchgate.net

Comparison of PAF Biosynthesis Pathways
FeatureDe Novo PathwayRemodeling Pathway
Primary FunctionMaintains physiologic PAF levels for normal cell function. wikipedia.orgnih.govPrimary source of PAF during inflammation and pathological conditions. wikipedia.orgnih.gov
ActivationConstitutive activity. wikipedia.orgActivated by inflammatory stimuli. wikipedia.orgnih.gov
Precursor Molecule1-O-alkyl-2-acetyl-sn-glycerol (AAG). wikipedia.orgPhosphatidylcholine (PC). wikipedia.orgnih.gov
Key EnzymesAlkyl-lyso-GP:acetyl-CoA acetyltransferase, Cholinephosphotransferase. nih.govportlandpress.comPhospholipase A2 (PLA2), Lyso-PAF acetyltransferase (LPCAT). nih.gov

The potent biological activity of PAF necessitates strict regulatory control to prevent excessive or prolonged signaling. The primary mechanism for PAF inactivation is its enzymatic degradation by a family of enzymes known as PAF acetylhydrolases (PAF-AH). wikipedia.orgnih.gov These enzymes catalyze the hydrolysis of the acetyl group from the sn-2 position of PAF, converting it into the biologically inactive lyso-PAF. researchgate.netnih.gov

There are at least three distinct types of PAF-AH in mammals:

Intracellular Type I PAF-AH: A complex enzyme involved in cellular functions related to microtubule organization. nih.gov

Intracellular Type II PAF-AH: A single polypeptide that can associate with cellular membranes and is thought to scavenge oxidized phospholipids. nih.gov

Plasma PAF-AH: Also known as lipoprotein-associated phospholipase A2 (Lp-PLA2), this enzyme circulates in the plasma primarily associated with lipoproteins (LDL and HDL). nih.govnih.gov It plays a crucial role in modulating the systemic levels of PAF and PAF-like lipids. nih.gov

Cellular and Subcellular Localization of PAF Receptors and this compound Action

The action of this compound is dictated by the location of its target, the PAF receptor. PAF-R is a G-protein coupled receptor (GPCR) found on the plasma and nuclear membranes of a wide array of cells involved in the vascular and immune systems. guidetopharmacology.orgnih.govresearchgate.net This widespread distribution underscores the pleiotropic effects of PAF and, consequently, the potential therapeutic reach of its antagonists like this compound.

The PAF receptor is widely expressed on various cells, and its presence is a critical determinant of a cell's responsiveness to PAF. guidetopharmacology.org The expression of these receptors can be regulated and may increase during cellular activation. nih.govnih.gov this compound exerts its effects by blocking these receptors on key cell populations involved in inflammation.

Immune Cells:

Monocytes and Macrophages: These cells express PAF-R, and receptor activation can trigger inflammatory responses. guidetopharmacology.orgahajournals.org

Neutrophils and Eosinophils: PAF-R is present on these granulocytes, mediating processes like chemotaxis and degranulation. guidetopharmacology.orgnih.gov

Lymphocytes: Both B cells and T cells can express PAF receptors, particularly upon activation. guidetopharmacology.orgnih.govnih.govresearchgate.net Resting lymphocytes may lack specific binding sites, but these are induced following activation. nih.govnih.govresearchgate.net

Mast Cells: These cells, central to allergic reactions, also express PAF-R. guidetopharmacology.org

Platelets: As the cell type for which PAF was named, platelets express PAF-R, leading to aggregation and degranulation upon activation. guidetopharmacology.orgresearchgate.net

Endothelial Cells: Endothelial cells that line blood vessels are a primary target for PAF. They express PAF-R, and its activation leads to changes in cell shape, increased vascular permeability, and the expression of adhesion molecules, facilitating the recruitment of leukocytes to sites of inflammation. nih.govnih.govoup.com Endothelial progenitor cells (EPCs) also express PAF-R and respond to PAF signaling. nih.gov

Cell TypeCellular Location of PAF-RKey References
Monocytes/MacrophagesPlasma Membrane guidetopharmacology.orgahajournals.org
NeutrophilsPlasma Membrane guidetopharmacology.orgnih.gov
EosinophilsPlasma Membrane guidetopharmacology.orgnih.gov
T-Lymphocytes (Activated)Plasma Membrane guidetopharmacology.orgnih.gov
B-Lymphocytes (Activated)Plasma Membrane guidetopharmacology.orgnih.govresearchgate.net
Mast CellsPlasma Membrane guidetopharmacology.org
PlateletsPlasma Membrane guidetopharmacology.orgresearchgate.net
Endothelial CellsPlasma Membrane nih.govnih.govoup.com

The PAF receptor is a quintessential G-protein coupled receptor that can associate with multiple types of G proteins, including Gq, Gi, and G12/13, allowing it to trigger a diverse array of intracellular responses. guidetopharmacology.orgahajournals.org this compound's role is to prevent the initiation of these signaling events. Upon PAF binding, the activated receptor stimulates several key effector systems:

Phospholipase C (PLC) Activation: This is a classic pathway for Gq-coupled receptors. PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.org

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov This transient increase in intracellular calcium is a critical signal for many cellular processes. nih.govnih.gov

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates members of the Protein Kinase C family, which in turn phosphorylate a variety of substrate proteins, modulating their activity. frontiersin.org

Phospholipase A2 (PLA2) and D (PLD) Activation: The PAF receptor can also stimulate these phospholipases, contributing to further lipid mediator production and signaling. guidetopharmacology.org

Adenylate Cyclase Modulation: Depending on whether the receptor couples to Gi or Gs proteins, it can inhibit or stimulate adenylate cyclase, thereby decreasing or increasing intracellular cyclic AMP (cAMP) levels. ahajournals.orgaacrjournals.org

By occupying the PAF binding site, this compound prevents the conformational change in the receptor necessary to activate these associated G-proteins, thus halting the entire downstream cascade before it begins. nih.gov

Impact of this compound on Downstream Inflammatory Pathways

The intracellular signaling cascades initiated by PAF-R activation converge on several master regulatory pathways that control gene expression and cellular function, particularly those involved in inflammation. By blocking the receptor, this compound indirectly inhibits these downstream pathways.

Nuclear Factor-Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. frontiersin.org Under resting conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. frontiersin.org

PAF receptor activation is a known trigger for the NF-κB pathway. mdpi.com The signaling cascades involving PKC and potentially other kinases lead to the phosphorylation and subsequent degradation of IκB. frontiersin.org This frees NF-κB to translocate into the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes. frontiersin.org PAF can stimulate κB binding activity in human monocytes through a G protein–coupled pathway. ahajournals.org Furthermore, the expression of one of the PAF receptor transcripts is itself regulated by the PKC-NFκB pathway, suggesting a potential positive feedback loop. guidetopharmacology.org

This compound, by preventing the initial PAF-R activation, inhibits the signaling events that lead to IκB degradation, thereby keeping NF-κB in its inactive cytoplasmic state and suppressing the transcription of a wide range of inflammatory genes.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of parallel signaling cascades that regulate a multitude of cellular processes, including inflammation, proliferation, and apoptosis. rndsystems.com Key MAPK families include p38 MAPK, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). frontiersin.orgrndsystems.com

Activation of the PAF receptor has been shown to stimulate MAPK pathways. frontiersin.orgmdpi.com Specifically, PAF can activate MAPK kinase-3, which is a known upstream activator of p38 MAPK. mdpi.com The activation of JNK and p38 leads to the translocation of transcription factors like AP-1 into the nucleus, resulting in the expression of pro-inflammatory cytokines. rndsystems.com

By blocking the PAF receptor, this compound prevents the activation of the upstream kinases that initiate the MAPK cascades. This inhibition dampens the inflammatory response by preventing the phosphorylation and activation of key MAPK members and subsequent gene transcription.

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in the immune system. frontiersin.orgwikipedia.org The pathway involves cytokine receptors, Janus kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins. frontiersin.orgmdpi.com

Platelet-Activating Factor is also capable of activating the JAK/STAT pathway. mdpi.com PAF-R activation can lead to the phosphorylation and activation of JAKs (such as JAK2), which then phosphorylate STAT proteins. frontiersin.orgnih.gov These phosphorylated STATs form dimers, translocate to the nucleus, and bind to DNA to regulate the expression of specific target genes involved in inflammation and immune cell function. wikipedia.orgmdpi.com

This compound's antagonism of the PAF receptor intercepts the signal at the cell surface, preventing the activation of JAKs. This blockade inhibits the phosphorylation of STAT proteins, their subsequent nuclear translocation, and the transcription of STAT-responsive genes, thereby modulating this important inflammatory signaling axis. mdpi.com

Regulation of Pro-Inflammatory Cytokine Release (e.g., IL-1β, IL-6, IL-8, TNF-α)

This compound, a potent antagonist of the platelet-activating factor (PAF) receptor, has been investigated for its ability to modulate the systemic inflammatory response, which is often characterized by an excessive release of pro-inflammatory cytokines. nih.gov The mechanism of action is centered on blocking PAF, a key lipid mediator that can trigger a cascade of inflammatory events, including the production and release of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net By inhibiting the action of PAF, this compound can attenuate the downstream inflammatory processes, including the so-called "cytokine storm" associated with conditions like acute pancreatitis. researchgate.nettaylorandfrancis.com

Detailed research findings from both preclinical and clinical studies have demonstrated this compound's effects on specific pro-inflammatory cytokines:

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β): In a murine model of cerulein-induced acute pancreatitis, therapeutic treatment with this compound significantly reduced the systemic inflammatory response. nih.govssat.com Specifically, the study showed a marked reduction in the serum levels of both TNF-α and IL-1β in the this compound-treated group compared to the untreated pancreatitis group. nih.govssat.com This suggests that PAF antagonism by this compound can block cytokine production and may be beneficial in mitigating systemic inflammation. nih.govssat.com Treatment with this compound has also been shown to reduce systemic IL-1 concentration in other animal experiments. nih.gov

Interleukin-8 (IL-8) and Interleukin-6 (IL-6): A randomized, double-blind, placebo-controlled phase II clinical trial in patients with acute pancreatitis provided evidence of this compound's effect on IL-8 and IL-6. nih.govoup.com The study reported that this compound treatment resulted in a statistically significant reduction in serum IL-8 levels (P = 0.038) compared to the placebo group. nih.govoup.com Furthermore, serum IL-6 levels showed a decline on the first day of treatment in patients who received this compound. nih.govoup.com

The following table summarizes the quantitative findings from a key preclinical study, illustrating the impact of this compound on serum cytokine levels in a murine model of acute pancreatitis. ssat.com

CytokineGroup 3: Acute Pancreatitis (AP)Group 4: AP + this compoundStatistical Significance (p-value vs. Group 3)
IL-1β (pg/ml) 182.6 ± 23.0122.5 ± 10.8p<0.05
TNF-α (pg/ml) 80.6 ± 6.538.0 ± 6.6*p<0.001

Data presented as Mean ± SEM. Sourced from Lane JS, et al. (1997). ssat.com

Preclinical Research and Experimental Models of Lexipafant Efficacy

In Vitro Studies of Lexipafant

In vitro studies have been fundamental in characterizing the direct interaction of this compound with its molecular target and its subsequent effects on cellular inflammatory responses.

Cellular Assays for PAF Receptor Binding and Antagonism

This compound is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. karger.com It was specifically designed to bind to the PAF receptor, demonstrating a significantly greater affinity for the human platelet PAF receptor than PAF itself. karger.comnih.gov Cellular assays are employed to quantify this binding affinity and antagonist activity. In competitive binding assays, this compound effectively displaces radiolabeled PAF from its receptor on cell membranes, typically from human platelets. This displacement is used to determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the drug's potency. The high affinity of this compound for the PAF receptor confirms its ability to competitively block the binding of PAF, thereby preventing the initiation of the downstream signaling cascade that leads to inflammatory responses. nih.gov

Table 1: PAF Receptor Binding Characteristics of PAF Antagonists This table presents representative data on the binding affinity of PAF antagonists to the PAF receptor, illustrating the method of characterization. Specific binding values for this compound are proprietary or vary across studies.

CompoundReceptor SourceAssay TypeAffinity Metric (nM)
This compound Human PlateletsCompetitive BindingHigh Affinity (Specific Ki/IC50 values not publicly detailed) karger.comnih.gov
Apafant Human Platelets[3H]PAF DisplacementKD: 15 nM opnme.com
Rh-5 / Rh-6 Platelet PAFRPAF Binding InhibitionEstimated Ki: 20 nM nih.gov

Impact on Pro-Inflammatory Cytokine Production in Cell Cultures

The binding of PAF to its receptor on inflammatory cells, such as monocytes and macrophages, triggers the production and release of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). wjgnet.com By blocking the PAF receptor, this compound is expected to inhibit this PAF-induced cytokine release. In vitro studies using cell cultures, such as peripheral blood mononuclear cells (PBMCs), are used to test this hypothesis. In these experiments, cells are stimulated with PAF in the presence or absence of this compound, and the concentration of cytokines in the cell culture supernatant is measured. Research indicates that PAF antagonists can suppress the inflammatory response, and studies have shown that this compound treatment can lead to a reduction in serum levels of IL-6 and IL-8, providing a rationale for its anti-inflammatory effects. nih.govnih.gov

In Vivo Models of Inflammatory Diseases

Following promising in vitro results, this compound has been evaluated in various animal models of inflammatory diseases to assess its efficacy in a complex biological system.

Acute Pancreatitis Models

Acute pancreatitis is an inflammatory condition where PAF is considered a key mediator in the development of both local pancreatic injury and systemic complications. karger.comnih.gov Consequently, numerous studies have utilized animal models of acute pancreatitis to investigate the therapeutic effects of this compound. These models can be induced by various methods, such as infusion of bile salts (e.g., glycodeoxycholic acid) into the pancreatic duct, administration of secretagogues like cerulein, or an L-arginine-induced model. nih.govimrpress.comfrontiersin.orgmdpi.com

Reduction of Pancreatic and Systemic Inflammation

In multiple experimental models of acute pancreatitis, this compound has been shown to attenuate the severity of the disease. wjgnet.com Prophylactic treatment with PAF antagonists has demonstrated a reduction in local inflammation and acinar cell necrosis. imrpress.com Administration of this compound has been found to improve inflammation, reduce leukocyte accumulation, and lower the level of IL-1 in the pancreas. nih.gov It helps to attenuate the biochemical and histologic changes associated with experimental acute pancreatitis. nih.gov However, some studies using severe models of necrotizing pancreatitis have reported that this compound failed to lessen disease severity or improve survival, suggesting its efficacy may depend on the severity and specific mechanisms of the pancreatitis model used. nih.govimrpress.com

Table 2: Effect of this compound on Inflammatory Markers in Experimental Acute Pancreatitis This table provides a summary of typical findings from various animal models.

Animal ModelInflammatory MarkerEffect of this compoundReference
Rat (Bile Duct Infusion)Pancreatic Leukocyte AccumulationReduction nih.gov
Rat (Bile Duct Infusion)Pancreatic IL-1 LevelReduction nih.gov
Various Rodent ModelsLocal Inflammation ScoreReduction imrpress.com
Various Rodent ModelsAcinar Cell NecrosisReduction imrpress.com
Rat (Necrotizing Pancreatitis)Histology ScoresNo significant difference nih.gov
Amelioration of Pancreatitis-Associated Organ Damage (e.g., Intestinal, Pulmonary)

A major cause of morbidity and mortality in severe acute pancreatitis is the development of multiple organ failure, with the lungs and intestines being commonly affected. frontiersin.org PAF plays a significant role in increasing vascular permeability, which contributes to organ damage. nih.gov Preclinical studies have shown that this compound can ameliorate the severity of pancreatitis-associated intestinal and lung damage. wjgnet.com In a microembolic model of acute pancreatitis in rats, this compound administration significantly reduced the increased pulmonary vascular permeability, a key feature of acute lung injury. nih.gov Treatment with this compound has been shown to reduce the severity of pancreatitis-associated intestinal dysfunction. nih.gov This protective effect is linked to its ability to counteract the systemic effects of PAF, thereby preserving organ function. lu.se

Table 3: Impact of this compound on Pancreatitis-Associated Organ Damage in Animal Models This table illustrates the protective effects of this compound on distant organs during experimental pancreatitis.

OrganAnimal ModelParameter MeasuredOutcome with this compoundReference
Lung Rat (Microembolic Model)Pulmonary Vascular Permeability (Evans Blue Dye)Significant reduction nih.gov
Lung Not SpecifiedPulmonary InjuryAmelioration wjgnet.comlu.se
Intestine Not SpecifiedIntestinal DysfunctionReduction in severity nih.gov
Intestine Not SpecifiedIntestinal DamageAmelioration wjgnet.com
Influence on Local Leukocyte Recruitment and Infiltration

A key component of the inflammatory response in acute pancreatitis is the recruitment and infiltration of leukocytes into the pancreatic tissue, which contributes significantly to local injury. Preclinical studies have demonstrated that this compound can effectively modulate this process. In experimental models of acute pancreatitis, treatment with this compound has been shown to reduce local leukocyte recruitment. This effect is thought to be mediated by blocking the actions of PAF, a potent chemoattractant for inflammatory cells.

In a murine model of mild, edematous acute pancreatitis, antagonism of PAF by this compound led to a reduction in lung myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the tissue. Similarly, in a rat model of acute hemorrhagic pancreatitis, pretreatment with this compound significantly reduced the pancreatitis-induced increase in pancreatic leukocyte recruitment as measured by MPO activity nih.gov. These findings suggest that by inhibiting PAF-mediated signaling, this compound can diminish the influx of inflammatory cells to the site of injury, thereby potentially reducing the severity of local tissue damage.

Effects on Bacterial Translocation in Pancreatitis

Bacterial translocation, the passage of bacteria or their products from the gut to extraintestinal sites, is a critical factor in the development of infectious complications in severe acute pancreatitis. Research in animal models has investigated the potential of this compound to mitigate this process.

In a study using a rat model of acute necrotizing pancreatitis, this compound (also referred to as BB-882) was evaluated for its effect on bacterial translocation. The results indicated that while this compound did not significantly reduce the incidence of bacterial translocation to the mesenteric lymph nodes, it did markedly decrease the spread of bacteria to distant organs such as the pancreas, spleen, liver, and blood imrpress.comnih.gov. This suggests that this compound may help to contain the systemic spread of gut-derived bacteria in the context of severe pancreatitis kcl.ac.uk.

Table 1: Effect of this compound on Bacterial Translocation in Rats with Acute Necrotizing Pancreatitis
Translocation SiteThis compound Group (n=12)Placebo Group (n=12)P-value
Mesenteric Lymph Nodes (MLNs)711> 0.05
Distant Sites (Pancreas, Spleen, Liver, Blood)511< 0.05

Data sourced from a study on male Sprague-Dawley rats with induced acute necrotizing pancreatitis imrpress.comnih.gov.

Sepsis and Endotoxin-Induced Shock Models

Sepsis and endotoxic shock are life-threatening conditions characterized by a dysregulated systemic inflammatory response. Given that PAF mimics many of the features of septic shock when administered to animals, its antagonist, this compound, has been investigated in preclinical sepsis models.

Experimental studies have shown that this compound can reduce the severity of systemic inflammation. In a mouse model of mild acute pancreatitis, a condition that can lead to a systemic inflammatory response, this compound treatment was associated with a decrease in systemic inflammation markers transpharmation.com. This was evidenced by reduced levels of circulating pro-inflammatory cytokines, indicating that PAF antagonism can dampen the systemic inflammatory cascade transpharmation.com.

Tumor Necrosis Factor-alpha (TNF-α) is a critical cytokine in the pathogenesis of sepsis and inflammation. Preclinical evidence on the effect of this compound on TNF-α production has been somewhat mixed, suggesting the complexity of the inflammatory pathways.

Some animal studies of endotoxin-induced sepsis reported that this compound reduced TNF production by as much as 40% compared to placebo-treated animals frontiersin.org. Furthermore, in a murine model of cerulein-induced acute pancreatitis, PAF antagonism with this compound resulted in reduced serum TNF-α levels transpharmation.com. However, in a separate rat model of acute necrotizing pancreatitis, this compound treatment did not lead to a significant difference in serum TNF-α levels when compared to the placebo group imrpress.comnih.gov. These divergent findings may reflect differences in the experimental models, the severity of the induced disease, or the timing of the intervention.

Table 2: Reported Effects of this compound on TNF-α in Preclinical Models
Experimental ModelAnimalReported Effect on TNF-αReference
Endotoxin-induced sepsisNot specifiedReduced by 40% frontiersin.org
Cerulein-induced acute pancreatitisMouseReduced transpharmation.com
Taurocholate/trypsin-induced necrotizing pancreatitisRatNo significant difference imrpress.comnih.gov

Ischemia-Reperfusion Injury Models (e.g., Hepatic Ischemia/Reperfusion)

Ischemia-reperfusion (I/R) injury, a phenomenon where tissue damage is exacerbated upon the restoration of blood flow, involves significant inflammatory and microvascular disturbances in which PAF is a key mediator. Preclinical studies have demonstrated a protective role for this compound in various I/R injury models.

In a rat model of intestinal I/R injury, pre-treatment with this compound was found to reduce the severity of intestinal barrier dysfunction as well as the associated increases in pulmonary and liver permeability mdpi.com. This suggests that this compound can mitigate the remote organ injury that often accompanies intestinal I/R. Another study showed that this compound could prevent liver I/R injury kcl.ac.uk. In a separate model of intestinal I/R in rats, which leads to remote pulmonary injury, this compound treatment decreased the severity of this lung damage, as evidenced by reduced leakage of albumin across pulmonary capillaries and lower pulmonary myeloperoxidase content fishersci.ca.

Neuroinflammatory and Neurodegenerative Models

The role of PAF in the central nervous system has prompted investigation into the therapeutic potential of PAF antagonists in conditions involving neuroinflammation and neurodegeneration. Dysregulation of PAF has been linked to excessive neuroinflammation, oxidative stress, and neuronal apoptosis, which are hallmarks of neurodegenerative disorders imrpress.com.

Pharmacological inhibitors of PAF, such as this compound, have shown notable anti-inflammatory and neuroprotective effects in various contexts imrpress.com. By blocking the activation of the PAF receptor, these compounds can prevent downstream inflammatory events, suppress neuronal damage, and help maintain the integrity of the blood-brain barrier imrpress.com. While direct preclinical studies of this compound in specific animal models of neurodegenerative diseases like Alzheimer's or Parkinson's are not extensively detailed in the provided search results, the established role of PAF in neuroinflammation suggests a strong rationale for its investigation in these models imrpress.com.

Neuroprotective Effects via PAF Receptor Blockade

Platelet-activating factor (PAF) has been identified as a potent inflammatory phospholipid mediator implicated in the pathophysiology of neuronal damage following cerebral ischemia. While direct preclinical studies detailing the neuroprotective effects of this compound in animal models of stroke are not extensively available in the public domain, the therapeutic rationale is based on its mechanism as a specific and potent PAF receptor antagonist. PAF is known to contribute to excitotoxicity, inflammation, and vascular changes that lead to neuronal injury. Therefore, blockade of PAF receptors is a theoretical strategy for neuroprotection.

In broader studies of PAF antagonists in traumatic brain injury, which shares some pathophysiological pathways with ischemic stroke, treatment with PAF receptor antagonists has shown promise. For instance, the administration of PAF receptor antagonists like BN 52021 and WEB 2170 prior to fluid percussion-induced traumatic brain injury in rats resulted in significantly enhanced neurological recovery. nih.gov Furthermore, pretreatment with WEB 2170 was found to limit changes in tissue water content and reduce post-traumatic levels of extracellular glycine in the hippocampus, an excitatory amino acid that contributes to excitotoxicity. nih.gov These findings suggest that PAF receptor antagonism can mitigate some of the secondary injury cascades following acute brain injury. Although these studies did not use this compound specifically, they support the potential neuroprotective role of this class of compounds.

Optimization of Blood-Brain Barrier (BBB) Integrity

The integrity of the blood-brain barrier (BBB) is crucial for maintaining central nervous system homeostasis, and its disruption is a key event in the pathogenesis of ischemic stroke, leading to vasogenic edema and further neuronal damage. Platelet-activating factor is a known mediator that can increase vascular permeability. While direct experimental evidence from preclinical models specifically investigating the effect of this compound on the BBB in the context of cerebral ischemia is limited, studies on other vascular beds suggest a potential for this compound to modulate endothelial barrier function.

For instance, in a rat model of acute hemorrhagic pancreatitis, pretreatment with this compound significantly reduced the pancreatitis-induced increase in pancreatic microvascular endothelial barrier dysfunction. nih.gov Similarly, in a model of intestinal ischemia and reperfusion in rats, this compound prevented the increase in albumin leakage from the blood into the mucosal interstitium and the intestinal lumen, indicating a preservation of the gut's endothelial and epithelial barrier functions. nih.gov These studies demonstrate this compound's ability to attenuate endothelial barrier compromise in other parts of the body, suggesting a plausible, though not yet directly demonstrated, mechanism for optimizing BBB integrity by blocking PAF receptors.

Post-Surgical Adhesion Formation Models

In the realm of post-surgical complications, this compound has been investigated for its efficacy in preventing peritoneal adhesion formation in a preclinical rat model. In a study designed to induce adhesions, the anterior wall of the left uterine horn of Wistar albino rats was scraped to induce hemorrhages. The rats were then divided into groups receiving either this compound or saline.

The results of this study demonstrated a significant reduction in adhesion formation in the group treated with this compound. The adhesion formation score was markedly lower in the adhesion-induced this compound group compared to the adhesion-induced saline group. Furthermore, serum levels of interleukin-6 (IL-6), a pro-inflammatory cytokine, were also lower in the this compound-treated group. This suggests that this compound plays a role in preventing adhesion formation, likely through its anti-inflammatory effects by blocking the PAF receptor.

Treatment GroupMean Adhesion ScoreMean Serum IL-6 (pg/mL)
Adhesion-induced Saline3.5 ± 0.5185.3 ± 25.4
Adhesion-induced this compound1.2 ± 0.8135.8 ± 18.2
Sham-operated Saline0.2 ± 0.4120.5 ± 15.7
Sham-operated this compound0.1 ± 0.3115.6 ± 12.9

Clinical Research and Trial Outcomes of Lexipafant

Phase I Clinical Studies

Information specifically detailing dedicated Phase I clinical studies focused solely on the early safety and pharmacological evaluation of Lexipafant in healthy volunteers or initial patient cohorts is not extensively reported in the provided search results. However, initial assessments of safety and tolerability would have been integral parts of the early clinical development program preceding larger Phase II trials.

Early Safety and Pharmacological Evaluation

While explicit data from a standalone Phase I study are not available in the search results, early clinical evaluations would have aimed to understand the pharmacokinetics and initial human responses to this compound. These early assessments are crucial for determining appropriate dosing ranges and identifying potential early adverse reactions before proceeding to larger efficacy trials. The subsequent Phase II trials incorporated safety monitoring as part of their endpoints.

Phase II Clinical Trials in Acute Pancreatitis

This compound advanced to Phase II clinical trials to evaluate its efficacy in patients with acute pancreatitis, particularly those with predicted severe disease. These studies aimed to determine if PAF antagonism could influence the course and severity of the condition.

Study Design and Patient Cohort Characteristics

Multiple Phase II trials were conducted to investigate this compound in acute pancreatitis. One double-blind, placebo-controlled study randomized 83 patients to receive either this compound or placebo. Patients were matched at entry for age, sex, etiology, Acute Physiology And Chronic Health Evaluation (APACHE) II score, and organ failure score (OFS). The disease was classified as severe in 29 of these patients, defined by an APACHE II score of eight or more. nih.govoup.com

Another randomized controlled trial conducted across 11 hospitals involved 50 patients with predicted severe acute pancreatitis selected from 188 screened individuals. oup.com A larger multicentre trial involving 290 patients with an APACHE II score >6 also assessed this compound. nih.govbmj.com Patient characteristics and etiology were reported as similar between the this compound and placebo groups in these studies. amazonaws.com

Assessment of Organ Failure Scores and Incidence

Studies evaluated the impact of this compound on organ failure, a key determinant of severity and mortality in acute pancreatitis. In one Phase II study involving 83 patients, there was a significant reduction in the incidence of organ failure (P = 0.041) and in total OFS (P = 0.048) at the end of 72 hours of medication. nih.govoup.com During this period, seven out of 12 patients with severe acute pancreatitis treated with this compound recovered from organ failure, compared to only two out of 11 in the placebo group, where two additional patients developed new organ failure. nih.govoup.comtandfonline.com

In a study involving 50 patients, there was a significantly greater fall in organ failure score in the this compound group compared to the placebo group over 7 days (mean and median changes in OFS were 0.17 and 0 in the placebo group versus -1.42 and -1 in the treatment group; P = 0.003). oup.com

Study (Phase)Patient Cohort (Predicted Severity)This compound Group (n)Placebo Group (n)Outcome MeasureFinding (this compound vs Placebo)P-value
Phase II nih.govoup.comSevere AP (APACHE II ≥ 8)4241Incidence of organ failure (at 72h)Significant reduction0.041
Phase II nih.govoup.comSevere AP (APACHE II ≥ 8)4241Total Organ Failure Score (at 72h)Significant reduction0.048
Phase II oup.comPredicted Severe AP--Change in Organ Failure Score (over 7 days)Significantly greater fall (-1.42 vs 0.17 mean change)0.003
Multicentre nih.govbmj.comPredicted Severe AP (APACHE II > 6)148138Overall incidence of organ failureNo significant difference (57% vs 58%)-
Multicentre nih.govbmj.comPredicted Severe AP (APACHE II > 6)148138Organ Failure Score (change on day 3)Reduced (-1 vs 0 median change)0.04
Multicentre nih.govbmj.comPredicted Severe AP (APACHE II > 6)148138Incidence of new organ failureNo significant difference (18/81 vs 21/79 in patients without OF at entry)-

Modulation of Circulating Inflammatory Markers (e.g., IL-6, IL-8, E-Selectin)

This compound was investigated for its ability to modulate the inflammatory response in acute pancreatitis by measuring circulating inflammatory markers. In one Phase II study, this compound treatment significantly reduced serum IL-8 levels (P = 0.038), and IL-6 levels declined on day 1. nih.govoup.comdntb.gov.ua

In the larger multicentre trial, Interleukin 8 and E-selectin levels decreased more rapidly in the this compound group compared to placebo (both p<0.05). nih.govbmj.com However, the absolute values of these markers were not different between the two groups. nih.govbmj.com this compound was thought to be able to modulate the cytokine response in acute pancreatitis. taylorandfrancis.com

Impact on Clinical Course and Disease Severity

In the larger multicentre trial, while organ failure scores were reduced on day 3, this compound had no effect on the development of new organ failure during treatment. nih.gov Systemic sepsis affected fewer patients in the this compound group (4/148) compared to the placebo group (13/138; p=0.023). nih.govbmj.com Local complications occurred in 20% of patients in the this compound group (30/148) versus 30% in the placebo group (41/138; p=0.065), with pseudocysts developing in fewer patients receiving this compound (5% vs 14%; p=0.025). nih.govbmj.com Deaths attributable to acute pancreatitis were not significantly different between the groups in this trial. nih.govbmj.com

Phase III Clinical Trials in Severe Acute Pancreatitis

This compound, also known as Zacutex, progressed to Phase III clinical trials for the treatment of severe acute pancreatitis wikipedia.orgparliament.uk. These trials aimed to assess its impact on critical outcomes in patients with this serious inflammatory condition.

A key Phase III trial conducted in the United Kingdom involved 290 patients with acute pancreatitis across 13 centers parliament.uk. This was a randomized, double-blind, placebo-controlled, multicenter trial nih.gov. Patients included in the study had predicted severe acute pancreatitis, often defined by an APACHE II score greater than 6 nih.gov. This compound was administered intravenously, typically at a dose of 100 mg per day for up to seven days, commenced within a specified timeframe from the onset of symptoms nih.govnih.gov. The trial design aimed to assess the drug's effect on organ failure scores and local complications, with mortality as a secondary endpoint parliament.uk. Another international multicenter study was planned to recruit 1,500 patients with predicted severe attacks and symptom onset within 48 hours, randomizing them to different doses of this compound or placebo karger.com.

In the UK Phase III trial, mortality was initially defined as a secondary endpoint, while the study was designed to assess the effect on organ failure scores and local complications parliament.uk. However, the trial demonstrated fewer deaths in the this compound-treated group, and this reduction was statistically significant in patients treated within 48 hours of symptom onset parliament.uk. There was also a statistically significant reduction in median organ failure scores three days after beginning treatment in the active drug group parliament.uk. The incidence of pancreatic pseudocysts was also significantly lower in the this compound group parliament.uk.

Data Table: Outcomes in a UK Phase III Trial (Selected Endpoints)

EndpointPlacebo GroupThis compound GroupStatistical Significance (p-value)Notes
Deaths (Overall)FewerSignificant in patients treated within 48 hours parliament.uk
Median Organ Failure Score (Day 3)0-10.04 nih.govChange from baseline nih.gov
New Organ Failure Incidence14% (Overall)Did not reduce new organ failure tandfonline.comNot significantly different overall nih.govHigh baseline organ failure impacted analysis nih.govtandfonline.com
Systemic Sepsis Incidence13/1384/1480.023 nih.gov
Local Complications Incidence41/138 (30%)30/148 (20%)0.065 nih.govTrend towards reduction nih.gov
Pseudocysts Incidence19 (14%)8 (5%)0.025 nih.govSignificantly lower nih.gov

Challenges in the design and execution of this compound trials in severe acute pancreatitis included the difficulty in standardizing the timing of treatment administration relative to disease onset, as the onset of symptoms can be hard to determine precisely primescholars.com. Patient selection was also a factor; a significant proportion of patients already had organ failure upon entering the studies, which complicated the assessment of preventing new organ failure, a primary endpoint in some trials nih.govtandfonline.com. The heterogeneity of the patient population and the complex nature of severe acute pancreatitis also posed challenges primescholars.comtandfonline.com. Some trials used criteria like high CRP levels or evidence of pancreatic necrosis on CT for inclusion to target higher-risk patients srlf.org.

The timing of intervention emerged as a crucial factor influencing the outcomes observed with this compound. A significant reduction in mortality was observed specifically in patients who received this compound within 48 hours of the onset of symptoms parliament.uktaylorandfrancis.com. This suggests a potential therapeutic window for PAF antagonism in acute pancreatitis primescholars.comtaylorandfrancis.com. The stage of the disease at which treatment was initiated likely contributed to the heterogeneous results seen across different patient groups and trials primescholars.com. Early administration of antagonists targeting inflammatory factors before the development of multiple organ dysfunction was hypothesized to improve outcomes primescholars.com.

Clinical Trials in Other Indications

Beyond severe acute pancreatitis, this compound was also evaluated in clinical trials for other conditions where PAF might play a role parliament.uk.

This compound was investigated in clinical trials for severe sepsis parliament.uknih.gov. A double-blind, randomized, placebo-controlled Phase II trial in severe sepsis involved 150 patients parliament.uk. Preliminary information from this study indicated that this compound was unlikely to be of clinical benefit in treating sepsis parliament.uk. Although the drug was reported to be well tolerated and appeared to partially improve organ function, mortality rates were not significantly different between the treatment and placebo groups parliament.uknih.govnih.gov. A study involving 131 adult Thai patients with suspected severe sepsis similarly found that the 28-day mortality in the this compound group (61.4%) was comparable to that in the placebo group (62.6%) nih.govnih.gov. This compound did not appear to affect clinical or biochemical measures of disease severity or the profile of plasma cytokine levels in this sepsis trial nih.govnih.gov. As a consequence of these results, further trials of this compound in sepsis were not pursued parliament.uk.

Data Table: Outcomes in a Severe Sepsis Trial (Selected Endpoints)

EndpointPlacebo GroupThis compound GroupStatistical Significance
28-day Mortality62.6%61.4%Not significantly different (P > 0.4) nih.govnih.gov
Organ FunctionNot specifiedPartially improvedNot specified
Cytokine LevelsNot specifiedNot significantly affectedNot specified

Coronary Artery Bypass Graft (CABG) Surgery Studies

This compound was evaluated in clinical trials involving patients undergoing Coronary Artery Bypass Graft (CABG) surgery. nih.govnih.gov The rationale for these studies was based on experimental evidence suggesting PAF antagonists could act as neuroprotective agents against cerebral dysfunction, which can occur after CABG. nih.govnih.gov PAF and its metabolites are known to increase after CABG. nih.gov

A double-blind, placebo-controlled trial assessed the effect of low and high doses of this compound in 150 patients undergoing CABG with cardiopulmonary bypass. nih.govnih.gov The primary outcome measures included the incidence of impairment on four established cognitive tests administered before, five days, and three months after CABG. nih.govnih.gov

The study found that the observed levels of cognitive impairment were lower than anticipated based on previous studies. nih.govnih.gov There was no significant difference in cognitive change scores between the this compound groups and the placebo group at either five days or three months post-surgery. nih.govnih.gov Analysis of the group means showed significant time-related improvements across the cognitive tests, but no significant effect attributable to this compound or interaction between this compound and time. nih.govnih.gov A composite cognitive index also showed a significant effect of the timing of the test but not for the this compound group or interaction. nih.govnih.gov The study concluded that this compound did not differentially reduce the level of cognitive impairment after CABG as determined by power estimates from published studies. nih.govnih.gov Age, rather than the duration of bypass, was identified as the most significant determinant of postoperative cognitive impairment in this trial. nih.govnih.gov

Data from the CABG study:

Outcome MeasureThis compound Groups vs. Placebo (5 days post-CABG)This compound Groups vs. Placebo (3 months post-CABG)
Cognitive Change ScoresNo significant differenceNo significant difference
Composite Cognitive IndexNo significant effect of LexipafafantNo significant effect of Lexipafafant
Significant Predictor of ImpairmentAgeAge

Investigational Role in HIV-Associated Neurocognitive Disorder

This compound's potential investigational role extended to HIV-Associated Neurocognitive Disorder (HAND). wikipedia.orgnih.gov Cognitive impairment is a common neurological complication of advanced HIV-1 infection, and inflammatory mediators, including PAF, are thought to contribute to neuronal injury in this context. nih.govnih.govmedscape.com Based on the hypothesis that a PAF antagonist might improve cognitive dysfunction in individuals with HIV, a randomized, double-blind, placebo-controlled clinical trial was conducted to assess this compound in patients with HIV-associated cognitive impairment. nih.gov

The study enrolled thirty patients with cognitive impairment to assess the safety and tolerability of this compound 500 mg/day. nih.gov While the primary outcome focused on tolerability, the study also observed trends in neuropsychological performance. nih.gov

Data from the HIV-Associated Neurocognitive Disorder study:

Outcome MeasureThis compound Group vs. Placebo
Completion of study at assigned dosage88% vs. 93%
Trends in Neuropsychological PerformanceImprovement noted
Specific Area of Noted Improvement (Trend)Verbal memory
Overall Conclusion (based on this study)Safe and well tolerated
Recommendation for Future Research (based on this study)Larger efficacy trial

Pharmacological Insights and Biomarkers in Lexipafant Research

Pharmacodynamic Effects of Lexipafant

This compound's pharmacodynamic effects are primarily linked to its antagonism of the PAF receptor, influencing downstream inflammatory pathways and potentially impacting organ system function.

Studies have investigated the correlation between this compound administration and levels of various inflammatory mediators. In patients with acute pancreatitis, this compound treatment significantly reduced serum levels of interleukin-8 (IL-8) and led to a decline in interleukin-6 (IL-6) on day 1. nih.govdoi.org This suggests that this compound, as a PAF antagonist, can modulate the cytokine response in inflammatory states. asm.orgtaylorandfrancis.com However, an observed gradual fall in plasma polymorphonuclear elastase-alpha1-antitrypsin (PMNE-alpha1-AT) complexes seen in control groups did not occur in patients treated with this compound. nih.govdoi.org No effect was observed on serum C-reactive protein (CRP) levels in one study. nih.govdoi.org

This compound's impact on inflammatory mediators is hypothesized to translate into effects on organ system function, particularly in conditions like severe acute pancreatitis where systemic inflammatory response syndrome (SIRS) can lead to multiple organ dysfunction syndrome (MODS). patsnap.comresearchgate.net In a phase II trial involving patients with acute pancreatitis, this compound treatment resulted in a significant reduction in the incidence of organ failure and in total organ failure scores at 72 hours. nih.govdoi.org Specifically, in patients with severe acute pancreatitis, a higher proportion of those receiving this compound recovered from organ failure compared to the placebo group. nih.gov Another study in patients with predicted severe acute pancreatitis showed a significantly greater fall in organ failure scores in the this compound group over 7 days. oup.com However, a large multicenter phase III study did not confirm a beneficial effect on reducing new organ failure, and a study in severe sepsis patients found no evidence that this compound affected clinical or biochemical measures of vital organ dysfunction. asm.orgtaylorandfrancis.com

Here is a summary of findings related to this compound's effect on organ function and inflammatory markers:

Study PopulationOutcome MeasuredThis compound EffectCitation
Acute Pancreatitis (Phase II)Incidence of Organ FailureSignificant reduction (P=0.041) nih.govdoi.org
Acute Pancreatitis (Phase II)Total Organ Failure Score (at 72h)Significant reduction (P=0.048) nih.govdoi.org
Acute Pancreatitis (Phase II)Serum IL-8 levelsSignificantly reduced (P=0.038) nih.govdoi.org
Acute Pancreatitis (Phase II)Serum IL-6 levelsDeclined on day 1 nih.govdoi.org
Acute Pancreatitis (Phase II)Plasma PMNE-alpha1-AT complexesGradual fall observed in controls did not occur nih.govdoi.org
Acute Pancreatitis (Phase II)Serum CRP levelsNo effect observed nih.govdoi.org
Predicted Severe Acute PancreatitisOrgan Failure Score (change over 7 days)Significantly greater fall (P=0.003) oup.com
Severe Acute Pancreatitis (Phase III)New Organ FailureNo significant reduction taylorandfrancis.com
Severe SepsisClinical/Biochemical measures of organ dysfunctionNo evidence of effect asm.org

Identification and Validation of Predictive Biomarkers

The search for biomarkers that can predict disease severity or response to treatment is crucial in conditions targeted by this compound.

Cytokines such as IL-6 and IL-8 have been investigated for their prognostic significance in inflammatory conditions like acute pancreatitis. Changes in the blood concentrations of inflammatory markers are known to correlate with disease severity in pancreatitis, and IL-6, in particular, has been shown to be predictive of clinical outcome. parliament.uknih.govfrontiersin.org Studies have shown that elevated levels of IL-6 and IL-8 are present in patients with acute pancreatitis compared to healthy controls, and their levels can be significantly different between mild and severe disease. frontiersin.orgmdpi.com IL-6 and IL-8 levels typically peak within the first 48 to 72 hours in patients with severe acute pancreatitis, and the degree of elevation of IL-6 has been correlated with disease severity and is higher in non-survivors. frontiersin.org In the context of this compound research, it was noted that this compound reversed the characteristic rise in IL-6 in the early stage of acute pancreatitis, with significant differences in blood concentrations of both IL-6 and IL-8 apparent by 24 hours after commencing therapy in one trial. parliament.uk While these cytokines are implicated in disease severity, the consistent identification of a single, reliable soluble predictor of acute pancreatitis severity within the initial 24-48 hours of admission remains a challenge in clinical practice. mdpi.com

Beyond IL-6 and IL-8, other inflammatory markers have been explored as potential surrogates for disease severity in the context of conditions where PAF antagonism might be relevant. These include E-selectin, polymorphonuclear elastase-alpha1-antitrypsin (PMNE-alpha1-AT), and C-reactive protein (CRP). nih.govdoi.org E-selectin, a marker of endothelial damage, and IL-8, a marker of neutrophil activation, decreased more rapidly in the this compound group in one study, although absolute values were not different between the groups. nih.gov While CRP levels correlate with disease severity in acute pancreatitis and show concordance with the CT Severity Index, this compound treatment did not show an effect on serum CRP levels in one trial. nih.govdoi.orghealthcare-bulletin.co.uk Other markers like circulating nucleosomes, which are released from damaged cells and can promote inflammation, have also been investigated as predictive markers for severe acute pancreatitis, showing significantly higher levels in severe cases and correlating with markers like CRP and creatinine. researchgate.net

Translational Research from Preclinical to Clinical Settings

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. leicabiosystems.com Preclinical studies involving this compound, primarily in animal models of acute pancreatitis and other inflammatory conditions, provided the rationale for its investigation in human clinical trials. taylorandfrancis.comnih.govnih.gov Animal experiments showed that this compound, as a PAF receptor antagonist, could reduce the severity of experimentally induced pancreatitis in rats, lessen pancreatic and extrapancreatic inflammation, and reduce organ complications. taylorandfrancis.comnih.gov Studies in rodent models of pancreatitis showed that this compound treatment reduced complications such as intestinal dysfunction, systemic IL-1 upregulation, and local leukocyte recruitment. nih.govnih.gov It was also shown to improve acute necrotizing pancreatitis in animal models. nih.govnih.gov

Based on these encouraging preclinical results, this compound progressed to clinical trials in patients with severe acute pancreatitis and severe sepsis. wikipedia.orgasm.orgtaylorandfrancis.com While initial clinical trials in acute pancreatitis showed some beneficial effects, such as a reduction in organ failure and modulation of certain inflammatory markers like IL-6 and IL-8, larger phase III trials did not consistently demonstrate a significant reduction in mortality or new organ failure. nih.govdoi.orgtaylorandfrancis.comsemanticscholar.org Similarly, a trial in severe sepsis patients did not show a significant reduction in mortality or clear evidence of benefit on organ dysfunction markers. asm.org The heterogeneous results in clinical studies compared to preclinical findings highlight the challenges in translating findings from animal models to human diseases. patsnap.comnih.gov Despite not achieving regulatory approval for these indications, this compound continues to be used in pharmacological research as a model PAF inhibitor. wikipedia.org

Discrepancies Between Experimental and Human Studies

Experimental studies, particularly in animal models of acute pancreatitis, suggested that this compound could reduce the severity of the disease and associated complications wjgnet.comnih.govtaylorandfrancis.com. For instance, studies in rodent models of pancreatitis showed that this compound treatment reduced intestinal dysfunction, systemic IL-1 upregulation, and local leukocyte recruitment wjgnet.comnih.gov. This compound was also shown to improve inflammation and acute necrotizing pancreatitis in animal models wjgnet.comnih.gov.

Despite these encouraging preclinical results, the efficacy of this compound in human clinical trials for acute pancreatitis did not consistently mirror the experimental findings oup.comwjgnet.com. While some early human studies showed a reduction in organ failure, the largest randomized clinical trials did not demonstrate a significant reduction in mortality or major complications in severe acute pancreatitis oup.comwjgnet.comtandfonline.comsemanticscholar.org. One large Phase 3 study, which aimed to reduce the frequency of organ failure, could not achieve its primary endpoint taylorandfrancis.comtandfonline.com. A critical appraisal of clinical trials noted that this compound did not reduce mortality in severe acute pancreatitis oup.comresearchgate.nettandfonline.comnih.gov.

The discrepancies observed between experimental animal models and human clinical trials for this compound in acute pancreatitis highlight challenges in translating findings from preclinical research to clinical practice wjgnet.com.

Implications for Clinical Study Design and Interpretation

The outcomes of this compound clinical trials have significant implications for the design and interpretation of future studies in complex inflammatory conditions like acute pancreatitis oup.comresearchgate.net. One key issue identified was the difficulty in comparing results across different trials due to variations in study groups and drug dosage oup.comresearchgate.nettandfonline.comnih.gov.

Furthermore, it has been suggested that the clinical trials were designed without sufficient open discussion of the preliminary pharmacological studies oup.comresearchgate.nettandfonline.comnih.gov. The high incidence of organ failure occurring early in the course of the disease in human patients, sometimes even before study entry, undermined the primary hypotheses of trials designed to prevent new organ failure tandfonline.comnih.gov. This suggests that the timing of intervention and patient selection based on disease progression are critical factors that need careful consideration in clinical trial design tandfonline.com. The failure of this compound to show significant benefit in large trials, despite promising experimental data, underscores the need for a better understanding of the fundamental pathophysiology of the disease in humans and the identification of reliable early prognostic markers and biomarkers that can better guide therapeutic interventions and trial stratification oup.comtandfonline.comhealthcare-bulletin.co.uk. Biomarkers such as CRP and LDH have shown correlation with severity in acute pancreatitis, suggesting the potential utility of integrating such markers in assessing disease severity and potentially in trial design healthcare-bulletin.co.uk.

The experience with this compound suggests that a single-agent approach targeting a single mediator like PAF might not be sufficient for a complex disease with varying severity and multiple interacting inflammatory pathways researchgate.nettandfonline.com. Future clinical study designs may need to account for the heterogeneity of the patient population, the timing of the inflammatory response, and potentially explore multi-target approaches or combination therapies tandfonline.com. The communication and accessibility of trial results have also been highlighted as important for informing future research and clinical practice oup.comresearchgate.nettandfonline.comnih.gov.

Comparative Analysis with Other Platelet Activating Factor Antagonists

Diversity of PAF Antagonist Chemical Classes

PAF receptor antagonists represent a chemically diverse group of molecules. This diversity reflects the various approaches taken in the discovery and design of compounds capable of blocking the interaction of PAF with its receptor. These antagonists can be broadly categorized based on their origin and chemical structure.

Naturally Derived Antagonists (e.g., BN-52021, Kadsurenone)

Several PAF antagonists have been isolated from natural sources, particularly from medicinal plants. These compounds often possess unique and complex chemical scaffolds.

BN-52021: Also known as Ginkgolide B, this compound is a terpenoid extracted from the leaves of Ginkgo biloba. wjgnet.comnih.govguidetopharmacology.orgpjps.pk Ginkgolide B is a potent PAF receptor antagonist. tocris.comscbt.com It has a unique bicyclic structure that contributes to its specific binding interactions. scbt.com BN-52021 has been shown to inhibit PAF-induced neutrophil chemotaxis, adhesion, and aggregation in vitro. wjgnet.com It also exhibits anti-inflammatory effects and has been studied in models of acute pancreatitis. wjgnet.com BN-52021 acts as a competitive inhibitor of PAF binding to its receptor. wjgnet.comnih.gov

Kadsurenone (B103988): Isolated from the Chinese herbal plant Caulis piperis futkadsurae, kadsurenone is a lignan. nih.govahajournals.org It is another example of a naturally occurring compound with PAF antagonistic properties. mdpi.comencyclopedia.pub Kadsurenone has been shown to abolish specific [³H]PAF binding in in vitro studies using differentiated HL-60 cells. researchgate.net

The diverse chemical structures of natural antagonists like BN-52021 and kadsurenone suggest that the PAF receptor can accommodate a variety of ligand structures. mdpi.com

Synthetic Analogues and Derivatives (e.g., WEB-2170, CV-6209, TCV-309, Rupatadine)

A significant number of PAF antagonists are synthetic compounds, often designed based on the structure of PAF or through high-throughput screening and medicinal chemistry efforts. These synthetic antagonists belong to various chemical classes. nih.gov

WEB-2170: This compound is a nitrogen heterocyclic compound. wjgnet.com Nitrogen heterocyclic structures are a class of synthetic PAF-RAs. wjgnet.com

CV-6209: This is a synthetic PAF antagonist. nih.gov It is described as a zwitterionic species and was an early synthetic antagonist of the PAF receptor. encyclopedia.pub CV-6209 has been evaluated for its activity in various biological systems. cenmed.comzhanggroup.orguni.lu

TCV-309: TCV-309 is another synthetic PAF antagonist. scbt.comnih.gov It is described as a potent and specific PAF antagonist that inhibits PAF-induced platelet aggregation and [³H]PAF binding. medchemexpress.com

Rupatadine (B1662895): While primarily known as a second-generation antihistamine, rupatadine also acts as a PAF antagonist. wikipedia.orgwikipedia.orgmdpi.com It is used clinically to treat allergies. wikipedia.org

Lexipafant itself is a synthetic compound, an imidazole (B134444) derivative of heterocyclic sp² nitrogen compounds, specifically designed to bind to the PAF receptor. mdpi.comkarger.comnih.gov

Comparative Efficacy and Selectivity of PAF Antagonists

Comparing the efficacy and selectivity of different PAF antagonists is crucial for understanding their potential therapeutic applications and limitations.

In Vitro and In Vivo Comparative Studies

Binding Affinity: this compound has been shown to specifically bind to the PAF receptor and is reported to be more potent than some other PAF antagonists. karger.comnih.gov In vitro studies have indicated that this compound has a greater affinity than PAF itself for binding to the human platelet PAF receptor. karger.comnih.govasm.org For example, in a human platelet PAF receptor binding assay, this compound bound approximately seven times more avidly than native PAF. asm.org

Inhibition of PAF-Induced Responses: Comparative in vitro studies using human neutrophils have evaluated the ability of different PAF antagonists to inhibit PAF-elicited responses, such as elastase release. nih.gov These studies have shown that various antagonists, including BN-52021 and kadsurenone, can abolish specific [³H]PAF binding and inhibit PAF-induced degranulation in differentiated HL-60 cells. researchgate.net TCV-309 has been shown to specifically inhibit PAF-induced aggregation of rabbit and human platelets with IC₅₀ values in the nanomolar range. medchemexpress.com

In Vivo Models: Animal models of inflammatory conditions, such as acute pancreatitis, have been used to compare the effects of different PAF antagonists. BN-52021, for instance, has been shown to significantly relieve edema of the pancreas in an immune-complex-induced mouse model of acute pancreatitis. wjgnet.com It has also been reported to reduce mortality and pancreatic injury in animal models. wjgnet.com this compound has been studied in murine models of acute pancreatitis, showing a reduction in the systemic inflammatory response. nih.gov

Comparative Clinical Outcomes in Acute Pancreatitis and Other Diseases

While many PAF antagonists have shown promise in preclinical studies, their translation to successful clinical outcomes has been challenging.

Other Diseases: PAF antagonists have been evaluated clinically in various other conditions, including asthma, septic shock, and ischemia-reperfusion injury. pjps.pkkarger.com However, several early compounds that demonstrated efficacy in animal models of asthma failed to provide benefit in humans. pjps.pk In a double-blind placebo-controlled study of this compound in patients with severe sepsis, the 28-day mortality rate was similar between the this compound and placebo groups, and there was no evidence that this compound affected clinical or biochemical measures of disease severity or cytokine levels. asm.org

Interactive Data Table: Comparative In Vitro Potency of Selected PAF Antagonists

CompoundIC₅₀ (Inhibition of [³H]PAF Binding to Rabbit Platelet Microsomes)IC₅₀ (Inhibition of PAF-Induced Rabbit Platelet Aggregation)IC₅₀ (Inhibition of PAF-Induced Human Platelet Aggregation)
TCV-30927 nM medchemexpress.com33 nM medchemexpress.com58 nM medchemexpress.com
BN-52021250 nM (rabbit platelet membranes) pjps.pk--
Kadsurenone---

Note: Data availability varies across different studies and antagonists.

Differential Effects on Inflammatory Pathways Across PAF Antagonists

PAF exerts its pro-inflammatory effects through various signaling pathways upon binding to its receptor. mdpi.com PAF-R activation can lead to the activation of pathways such as NF-κB and MAPK, resulting in the production of pro-inflammatory mediators and cytokines. mdpi.comresearchgate.net PAF also plays a role in the chemotaxis and activation of inflammatory cells like neutrophils, eosinophils, monocytes, macrophages, and mast cells, increasing vascular permeability and inducing the release of cytokines and chemokines. mdpi.commdpi.com

Different PAF antagonists may exhibit differential effects on these complex inflammatory cascades. While the primary mechanism of action for PAF antagonists is to block the binding of PAF to its receptor, thereby impeding downstream signaling researchgate.net, the specific chemical structure and properties of each antagonist can influence their interactions with the receptor and potentially other cellular targets or pathways.

For example, BN-52021 has been shown to effectively inhibit PAF-induced neutrophil activity and the release of inflammatory factors. wjgnet.com Its mechanism involves competitively inhibiting the binding of PAF to its receptor, thus blocking signal transduction. wjgnet.com However, it has also been noted that BN-52021 may have other mechanisms of action through different pathways, which warrants further study. wjgnet.com

Some studies have investigated the effects of PAF antagonists on specific inflammatory cell types. For instance, a PAF receptor antagonist (UK-74505) was found to have differential effects on neutrophil and eosinophil accumulation in guinea-pig skin, suggesting that endogenous PAF might mediate eosinophil accumulation through a mechanism dependent on eosinophil PAF receptors, while not being significantly involved in neutrophil accumulation in that specific model. nih.gov

This compound's action in reducing organ failure and suppressing aspects of the inflammatory response in acute pancreatitis is attributed to its ability to reduce the production of pro-inflammatory mediators. karger.com However, in the severe sepsis trial, this compound did not significantly lower the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 compared to placebo. asm.org This suggests that while this compound can impact inflammatory responses, its effects on specific mediators may vary depending on the disease context and the complexity of the inflammatory cascade involved. The anti-PAF effect of antagonists is thought to exert anti-inflammatory effects by down-regulating pro-inflammatory mediators and cytokine production via inhibition of pathways like NF-κB and/or MAPK. researchgate.net

The diverse chemical structures of PAF antagonists may lead to variations in their precise interactions with the PAF receptor and other cellular components, potentially resulting in differential modulation of inflammatory pathways. Further research is needed to fully elucidate the distinct effects of various PAF antagonists on the intricate network of inflammatory signaling.

Challenges and Future Directions in Lexipafant Research

Understanding the Nuances of PAF Pathway in Disease Pathogenesis

The complexity of the PAF signaling system and its involvement in various physiological and pathological processes present significant challenges in targeting this pathway effectively mdpi.comwikipedia.orgimrpress.comnih.govnih.gov.

Context-Dependent Role of PAF Signaling

PAF is a potent phospholipid mediator involved in a wide range of cellular functions and cell-cell interactions mdpi.comnih.gov. Its role can vary depending on the biological context, exhibiting both pro-inflammatory and potentially anti-inflammatory effects nih.gov. Under physiological conditions, PAF levels are tightly regulated, but dysregulation of its metabolism can lead to increased levels during periods of immune activation nih.gov. PAF signaling can trigger inflammatory and thrombotic cascades and amplify them when acting with other mediators wikipedia.org. Unregulated PAF signaling is implicated in pathological inflammation seen in conditions like sepsis, shock, and traumatic injury wikipedia.org. However, PAF also has roles in physiological processes such as wound healing, reproduction, angiogenesis, and potentially retrograde signaling mdpi.comnih.gov. The context-dependent nature of PAF's effects necessitates a more nuanced understanding of its specific roles in different disease states to effectively target the pathway.

Cross-Talk with Other Inflammatory Pathways

The PAF signaling system does not operate in isolation. It facilitates an interplay and crosstalk with various inflammatory mediators and pathways, including cytokines, oxidative stress, and eicosanoids mdpi.comimrpress.com. PAF can act as a critical junction between several inflammatory cascades mdpi.com. Binding of PAF to its receptor (PAFR) can stimulate downstream pro-inflammatory pathways such as NF-κB, MAPKs, and JAK/STAT pathways, leading to the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α imrpress.com. These cytokines can further augment tissue damage and dysfunction imrpress.com. The PAF signaling system can also mediate molecular and cellular interactions between inflammation and thrombosis wikipedia.org. Furthermore, PAF signaling has been shown to interact with Toll-Like Receptor (TLR) pathways, indicating a complex interplay between different components of the immune response oup.com. Understanding this intricate cross-talk is crucial because targeting PAF alone might not be sufficient to interrupt the entire inflammatory cascade, especially in complex diseases where multiple pathways are involved simultaneously asm.orgmedscape.com.

Optimizing Therapeutic Intervention Strategies

The experience with Lexipafant has underscored the importance of optimizing therapeutic intervention strategies when targeting the PAF pathway.

Importance of Timing of Antagonist Administration

Experimental and clinical evidence suggests that the timing of administering PAF antagonists is critical for achieving beneficial effects researchgate.netnih.govwjgnet.comprimescholars.com. In the context of acute pancreatitis, for example, some studies indicated that this compound showed some benefit, particularly in reducing organ failure scores and preventing the rise of certain inflammatory markers, when administered within 48 hours of symptom onset karger.comwjgnet.combmj.com. However, other trials did not show a significant reduction in mortality even with administration within 72 hours nih.govbmj.com. This highlights that there might be a limited therapeutic window for anti-inflammatory therapies targeting the early phase of the disease nih.govwjgnet.comfrontiersin.org. Administering the antagonist too late in the disease progression, when irreversible events or complex inflammatory feedback loops are already established, may limit its efficacy asm.org. Future research needs to better define the optimal interventional window for PAF antagonism in various conditions nih.gov.

Potential for Combination Therapies

Given the complex nature of inflammatory responses and the cross-talk between various pathways, targeting PAF alone may not be sufficient for significant clinical benefit in certain conditions asm.orgmedscape.com. Research suggests that a multimodal strategy inhibiting several pro-inflammatory agents might be more effective wjgnet.com. For instance, in animal models of intestinal ischemia and reperfusion, a combination therapy including this compound, an antioxidant, and monoclonal antibodies against an adhesion molecule showed effectiveness in reducing gut barrier dysfunction and decreasing systemic inflammatory markers nih.gov. This indicates the potential for combining PAF antagonists with agents targeting other key inflammatory mediators or processes to achieve a more comprehensive therapeutic effect nih.govwjgnet.com. Future research could explore rational combinations based on a deeper understanding of the specific disease pathogenesis and the interplay of different inflammatory pathways.

Re-evaluation of this compound's Therapeutic Potential

Future research could focus on:

Identifying specific patient populations or disease endotypes where PAF plays a more dominant and targetable role medscape.com.

Investigating the efficacy of this compound in combination with other therapeutic agents that address complementary inflammatory pathways nih.govwjgnet.com.

Exploring alternative dosing regimens or routes of administration that might optimize tissue distribution and target engagement within the therapeutic window.

Conducting smaller, well-designed studies focusing on specific intermediate endpoints (e.g., specific inflammatory markers, organ-specific dysfunction) where this compound showed some effect, to gain further insights into its mechanism of action and potential benefits bmj.com.

The re-evaluation should be guided by a more comprehensive understanding of PAF biology and the lessons learned from previous clinical trials, aiming to identify specific niches where this compound or other PAF antagonists could still offer therapeutic value.

Data Table: Select Outcomes from a Phase III this compound Trial in Severe Acute Pancreatitis

OutcomePlacebo Group (n=138)This compound Group (n=148)p-value
Patients with ≥1 Organ Failure58%57%N/A
New Organ Failure14%N/AN/A
Organ Failure Score Change (Day 3)0 (median)-1 (median)0.04
Systemic Sepsis13/1384/1480.023
Pseudocysts19 (14%)8 (5%)0.025
Deaths attributable to APNot significantly differentNot significantly differentN/A
IL-8 Decrease RateSlowerFaster<0.05
E-selectin Decrease RateSlowerFaster<0.05

Revisiting Discontinued Indications with New Insights

This compound was investigated for conditions such as acute pancreatitis and HIV-associated neurocognitive disorder wikipedia.org. While initial results in acute pancreatitis were encouraging, showing some symptomatic improvement and a reduction in organ failure in Phase II trials, Phase III trials ultimately did not demonstrate a significant improvement in survival rates wikipedia.orgscite.aikarger.com. Similarly, preliminary Phase II trial data for sepsis indicated that this compound was unlikely to provide clinical benefit in terms of mortality, despite being well tolerated and showing partial improvement in organ function parliament.uk.

Role as a Research Tool for PAF Pathway Elucidation

Although its clinical development was discontinued, this compound continues to be valuable as a research tool to study the PAF pathway and its involvement in various physiological and pathophysiological processes wikipedia.org. As a potent and selective PAF receptor antagonist, this compound can be used in in vitro and in vivo studies to block PAF-mediated effects and thus help to elucidate the specific roles of PAF in different cellular and organ systems wikipedia.orgresearchgate.netopnme.com.

Studies have utilized this compound to investigate PAF's involvement in conditions ranging from inflammation and immune responses to potential roles in neurological disorders and cancer patsnap.comfrontiersin.orgplos.orgimrpress.com. For example, this compound has been used to study PAF-mediated neutrophil functions researchgate.net, its effects in experimental models of acute pancreatitis nih.gov, and its potential neuroprotective benefits by blocking PAF-R activation imrpress.com. The use of such specific antagonists is critical for dissecting the complex signaling cascades initiated by PAF binding to its receptor jst.go.jpnih.gov.

Development of Novel PAF Receptor Antagonists

The recognition of PAF's broad involvement in inflammatory and thrombotic processes has driven ongoing efforts to develop novel PAF receptor antagonists patsnap.comresearchgate.netfrontiersin.org. This compound's history provides valuable lessons for the design and evaluation of these new compounds.

Targeting Specific PAF Receptor Subtypes (if identified)

Currently, it is generally believed that a single receptor subtype mediates the actions of PAF in humans nih.gov. This receptor is a G protein-coupled receptor (GPCR) that couples with Gq and Gi proteins, leading to various intracellular signaling events, including calcium mobilization and modulation of cAMP synthesis jst.go.jpnih.gov. While some studies have suggested the existence of PAF receptor subtypes based on binding characteristics in specific cell types like human polymorphonuclear leukocytes, the definitive identification and characterization of distinct subtypes remain an area of research nih.gov.

Should specific, functionally relevant PAF receptor subtypes be definitively identified, future research could focus on developing antagonists that selectively target these subtypes. This targeted approach might offer greater specificity and potentially improved therapeutic outcomes by modulating only the desired downstream effects of PAF, while minimizing potential off-target interactions.

Leveraging Advanced Computational and Synthetic Methodologies

The development of novel PAF receptor antagonists benefits significantly from advancements in computational and synthetic methodologies chemrevlett.com. Computational approaches, such as molecular docking and in silico screening, are increasingly used to predict the binding affinity of potential antagonist molecules to the PAF receptor and to design compounds with improved properties chemrevlett.comchemrevlett.com. These methods can help in identifying promising lead compounds and optimizing their structures before costly and time-consuming synthesis chemrevlett.com.

Synthetic methodologies enable the creation of structurally diverse PAF receptor antagonists researchgate.net. This includes compounds structurally similar to PAF, synthetic heterocycles (like the imidazole (B134444) derivative structure of this compound), and complex natural product mimetics researchgate.netmdpi.com. Advanced synthetic techniques allow for the precise construction of these molecules, enabling structure-activity relationship (SAR) studies to understand how chemical structure relates to binding affinity and biological activity researchgate.net. The synthesis of novel PAF antagonists, such as the SY0916 compound currently in Phase II trials for rheumatoid arthritis, exemplifies the ongoing efforts in this area mdpi.com.

Ethical and Commercial Considerations in Drug Development and Reporting

The development of pharmaceutical compounds like this compound is subject to significant ethical and commercial considerations parabolicdrugs.comzimlab.in. The transition of a drug candidate from preclinical research through clinical trials and potentially to market involves substantial financial investment and ethical responsibilities parabolicdrugs.comlindushealth.com.

Ethical considerations are paramount throughout the drug development lifecycle. These include ensuring the safety and well-being of participants in clinical trials, obtaining informed consent, protecting vulnerable populations, and maintaining data integrity and transparency in reporting research findings parabolicdrugs.comzimlab.inlindushealth.comnih.gov. The failure of a drug in clinical trials, as seen with this compound in certain indications, highlights the inherent risks in drug development and the ethical imperative to report results accurately, regardless of outcome parliament.ukzimlab.in.

Commercial considerations heavily influence which compounds are pursued and in which indications researchgate.net. The high cost of research and development, coupled with the uncertainty of clinical success, necessitates difficult decisions regarding resource allocation parabolicdrugs.com. The discontinuation of this compound's development in certain areas was likely a commercial decision based on the lack of demonstrated survival benefit in large trials, despite some positive signals wikipedia.orgparliament.uk. The balance between the potential public health benefit and the commercial viability of a drug is a constant tension in the pharmaceutical industry zimlab.in. Transparent reporting of both successful and unsuccessful trial data is crucial for advancing scientific knowledge and informing future research, even when there are commercial pressures parabolicdrugs.comzimlab.inlindushealth.com.

Q & A

Q. What is the pharmacological rationale for using Lexipafant in acute pancreatitis?

this compound (BB-882) is a platelet-activating factor (PAF) receptor antagonist. PAF is a proximal proinflammatory mediator elevated in acute pancreatitis, contributing to systemic complications like organ failure. Preclinical studies suggested PAF antagonism could mitigate inflammatory cascades, but human trials showed inconsistent mortality benefits . Methodological Insight: Validate PAF inhibition efficacy using cytokine profiling (e.g., IL-6, IL-8) and neutrophil activation markers (e.g., hydrogen peroxide production) in animal models before human trials .

Q. How should researchers design preclinical studies to evaluate this compound’s efficacy?

Use animal models with controlled mortality rates (e.g., 50–100% within 24 hours) to assess survival outcomes. Ensure dose-response relationships are established and cross-validate results across species (e.g., rats vs. primates). Note that this compound’s mortality effects were tested in humans before robust animal data were available, a critical flaw in early trials .

Advanced Research Questions

Q. How can discrepancies in this compound’s clinical trial outcomes be systematically analyzed?

Discrepancies arise from:

  • Variable dosing : Early trials used 60 mg/day IV for 3 days, while later studies adjusted protocols without clear justification .
  • Endpoint selection : Mortality was inconsistently prioritized; some trials emphasized organ failure reduction instead . Methodological Approach: Conduct meta-analyses stratified by trial phase, dose, and primary endpoints. Use subgroup analysis to isolate effects in severe vs. mild pancreatitis cohorts .

Q. What statistical methods address contradictions in reported mortality data?

In the 1995 Kingsnorth et al. trial, organ failure scores (OFS) improved with this compound (p=0.048), but mortality data were ambiguously reported as percentages without raw numbers . Apply intention-to-treat (ITT) analysis and Kaplan-Meier survival curves to mitigate attrition bias. Report exact p-values and confidence intervals to enhance reproducibility .

Q. How do commercial pressures influence this compound trial design and reporting?

Early trials were sponsored by British Biotechnology, with delayed publication of negative results (e.g., sepsis studies) and selective emphasis on secondary endpoints (e.g., cytokine reduction over mortality). Independent data monitoring and preregistration of trial protocols (e.g., ClinicalTrials.gov ) are critical to reduce bias .

Experimental Replication & Data Transparency

Q. What protocols ensure reproducibility in this compound’s anti-inflammatory assays?

  • Neutrophil priming : Use flow cytometry to measure hydrogen peroxide production and CD11b expression at baseline and 72 hours post-treatment .
  • Cytokine measurement : Standardize ELISA kits for IL-6/IL-8 across multicenter trials to reduce inter-lab variability .

Q. Why have preclinical-to-clinical translation challenges persisted with this compound?

Key gaps include:

  • Species-specific PAF pathways : Rat models showed no mortality benefit, contradicting human trial hypotheses .
  • Dose extrapolation : Human-equivalent dosing was not rigorously derived from animal pharmacokinetics . Recommendation: Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling in preclinical phases to optimize dosing .

Critical Appraisal Checklist for this compound Studies

Criterion Red Flags Source
Blinding & RandomizationRetrospective analyses lacked blinding
Outcome ReportingMortality data inconsistently formatted
Conflict of Interest (COI)Industry sponsorship undisclosed

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.